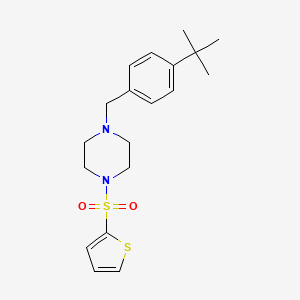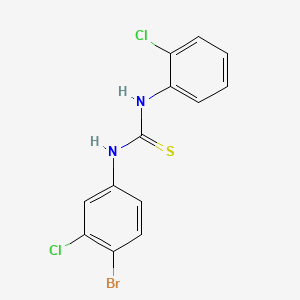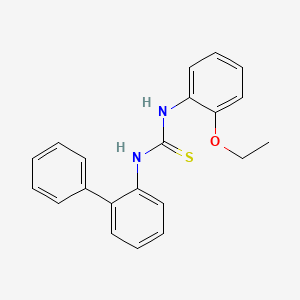
N-(5-tert-butyl-2-methoxyphenyl)-N'-(1-phenylethyl)thiourea
Descripción general
Descripción
N-(5-tert-butyl-2-methoxyphenyl)-N'-(1-phenylethyl)thiourea, also known as TBPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-N'-(1-phenylethyl)thiourea is not fully understood, but it is thought to act as a covalent modifier of cysteine residues on target proteins. This modification can lead to changes in protein conformation and activity, which can result in the observed physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to activate the TRPA1 ion channel, leading to pain sensation and inflammation. This compound has also been shown to enhance the release of neurotransmitters such as dopamine and glutamate. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-tert-butyl-2-methoxyphenyl)-N'-(1-phenylethyl)thiourea is its ability to selectively activate the TRPA1 ion channel, making it a valuable tool for studying pain sensation and inflammation. Additionally, this compound has been shown to have anticancer properties, making it a potential therapeutic agent for cancer treatment. However, one limitation of this compound is its potential toxicity, which must be carefully considered when using the compound in lab experiments.
Direcciones Futuras
There are several future directions for research involving N-(5-tert-butyl-2-methoxyphenyl)-N'-(1-phenylethyl)thiourea. One area of interest is the development of this compound analogs with improved selectivity and potency. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Finally, this compound has shown promise as a potential therapeutic agent for cancer treatment, and further research is needed to explore its therapeutic potential.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-2-methoxyphenyl)-N'-(1-phenylethyl)thiourea has been used in a variety of scientific research applications, including the study of ion channels and neurotransmitter release. It has been shown to activate the TRPA1 ion channel, which is involved in pain sensation and inflammation. This compound has also been shown to enhance the release of neurotransmitters such as dopamine and glutamate.
Propiedades
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-14(15-9-7-6-8-10-15)21-19(24)22-17-13-16(20(2,3)4)11-12-18(17)23-5/h6-14H,1-5H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACQZPURBOPCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NC2=C(C=CC(=C2)C(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B4283181.png)
![1-(4-tert-butylbenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]piperazine](/img/structure/B4283185.png)
![1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4283190.png)

![1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4283202.png)
![1-(4-tert-butylbenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4283209.png)
![1-(4-tert-butylbenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4283239.png)
![1-(4-tert-butylbenzyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4283241.png)
![5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4283246.png)
![N-(2-chlorophenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B4283253.png)

![N-(3-chloro-2-methylphenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283263.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B4283269.png)

